molecular formula C6H11ClO2 B3049670 Methyl 3-chloro-2,2-dimethylpropanoate CAS No. 21491-96-3

Methyl 3-chloro-2,2-dimethylpropanoate

Cat. No.: B3049670
CAS No.: 21491-96-3
M. Wt: 150.6 g/mol
InChI Key: CKYBSQGDQJXNSB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,2-dimethylpropanoate (CAS: 21491-96-3) is an organochlorine ester with the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.60 g/mol . Structurally, it features a chlorinated tertiary carbon adjacent to a geminal dimethyl group and a methyl ester moiety. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals and bioactive molecules. For instance, derivatives of this compound, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have demonstrated potent histone deacetylase (HDAC) inhibitory activity, showing antiproliferative effects against cancer cells like HeLa (IC₅₀: 0.69–11 μM) .

Properties

IUPAC Name

methyl 3-chloro-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBSQGDQJXNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337517
Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
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Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21491-96-3
Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
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Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,2-dimethylpropanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-2,2-dimethylpropanoic acid.

    Reduction: 3-chloro-2,2-dimethylpropanol.

Scientific Research Applications

Scientific Research Applications of Methyl 3-chloro-2,2-dimethylpropanoate

This compound (CAS No. 21491-96-3) is a chlorinated ester with the molecular formula C6H11ClO2C_6H_{11}ClO_2. It is utilized across various scientific disciplines due to its unique chemical properties.

Applications in Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. It can undergo nucleophilic substitution, hydrolysis, and reduction, leading to various derivatives.

Major Products:

  • Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
  • Hydrolysis: Produces 3-chloro-2,2-dimethylpropanoic acid.
  • Reduction: Forms 3-chloro-2,2-dimethylpropanol.

Applications in Biology

This compound is investigated for its potential as a biochemical probe because of its reactive ester group. Related compounds have been found to inhibit the proliferation of colon cancer cells. It may affect pathways related to cell cycle regulation and apoptosis.

Applications in Medicine

This compound is explored as an intermediate in synthesizing pharmaceutical compounds. Derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester selectively inhibit the proliferation of colon cancer cells . Related compounds have shown affinity to heat shock proteins, potentially explaining their antiproliferative activities.

Applications in Industry

The compound is utilized in the production of agrochemicals and specialty chemicals.

This compound has been studied for its potential biological activities. Related compounds have been found to inhibit the proliferation of colon cancer cells.

Anticancer Properties

Derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibit significant inhibitory activity against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating their effectiveness compared to standard chemotherapeutic agents like doxorubicin. The mechanism may involve histone deacetylase inhibition (HDACi), which can alter gene expression by modifying histone acetylation status, leading to apoptosis in cancer cells.

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,2-dimethylpropanoate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ester group can also participate in hydrolysis or reduction reactions, leading to the formation of different products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-chloro-2,2-dimethylpropanoate

  • Molecular Formula : C₇H₁₃ClO₂ (molar mass: 164.63 g/mol) .
  • Physical Properties :
    • Boiling Point: 38–40°C at 0.1 mmHg .
    • Density: 1.04 g/mL .
    • Refractive Index: ~1.43 (predicted) .
  • Applications : Primarily used as a synthetic intermediate. Unlike its methyl counterpart, the ethyl ester exhibits slightly higher lipophilicity due to the longer alkyl chain, which may influence solubility and reactivity in organic reactions .
  • Safety : Classified as harmful (Xn) via inhalation, skin contact, or ingestion .
Property Methyl Ester Ethyl Ester
Molar Mass (g/mol) 150.60 164.63
Boiling Point (°C) Not explicitly reported 38–40 (at 0.1 mmHg)
Bioactivity (HDAC) IC₅₀: 0.69–11 μM (HeLa) Not reported
Hazard Classification Likely similar Xn (Harmful)

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

  • Structure : Incorporates a 4-chlorophenyl and hydroxyl group at the 3-position.
  • Bioactivity : Demonstrates enhanced HDAC inhibition (IC₅₀: 0.69 μM) compared to the parent compound, attributed to the 4-chlorophenyl group’s electron-withdrawing effects and improved target binding .
  • Synthesis: Derived from methyl 3-chloro-2,2-dimethylpropanoate via nucleophilic substitution or hydroxylation .

Methyl 2-(3-chlorophenyl)-2-methylpropanoate

  • Molecular Formula : C₁₁H₁₃ClO₂ (molar mass: 212.67 g/mol) .

Ethyl 3-hydroxy-2,2-dimethylpropanoate

  • Key Feature : Replaces the chlorine atom with a hydroxyl group.
  • Properties : Increased polarity due to the hydroxyl group, reducing lipophilicity and altering solubility in organic solvents .

Biological Activity

Methyl 3-chloro-2,2-dimethylpropanoate is a synthetic organic compound known for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11ClO2
  • Molecular Weight : Approximately 150.60 g/mol
  • Classification : Chlorinated ester

This compound exhibits biological activity primarily through its interaction with specific cellular pathways:

  • Target Pathways : Research indicates that this compound may inhibit the proliferation of colon cancer cells by affecting heat shock proteins such as TRAP1 and HSP90, which are essential for cancer cell survival and proliferation.
  • Cell Cycle Regulation : The compound's action suggests interference with cell cycle regulation and apoptosis pathways, leading to decreased cell proliferation.

In Vitro Studies

Several studies have investigated the antiproliferative effects of this compound and its derivatives:

  • Colon Cancer Cell Lines : In a study involving modified derivatives of the compound, significant inhibition of colon cancer cell proliferation was observed. The IC50 values for some derivatives ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against HCT-116 cells .
CompoundIC50 (mg/mL)Activity Level
7a0.12High
7g0.12High
7d0.81Moderate
  • Mechanistic Insights : The studies suggest that the compound may induce apoptosis in cancer cells through molecular docking studies that reveal binding interactions with key proteins involved in cell survival .

Case Studies

  • Synthesis and Evaluation of Derivatives :
    • A series of derivatives were synthesized to enhance biological activity. These modifications aimed to optimize interactions with target proteins and improve efficacy against cancer cells .
  • Metal Complexes :
    • Novel metal complexes derived from this compound showed promising cytotoxic activity against various cancer cell lines, indicating that metal coordination could enhance the biological properties of the parent compound .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Chemical Synthesis : It is utilized as a building block in synthesizing more complex organic molecules.
  • Biochemical Probes : Due to its reactive ester group, it is explored as a potential biochemical probe in various biological assays.
  • Pharmaceutical Development : The compound is being investigated as an intermediate in the synthesis of pharmaceutical agents targeting cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-chloro-2,2-dimethylpropanoate
Reactant of Route 2
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Methyl 3-chloro-2,2-dimethylpropanoate

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